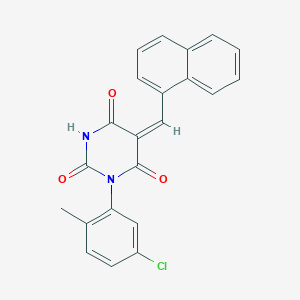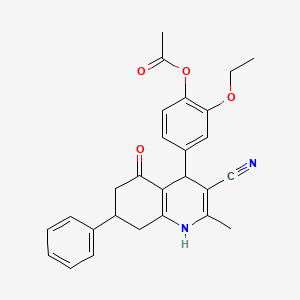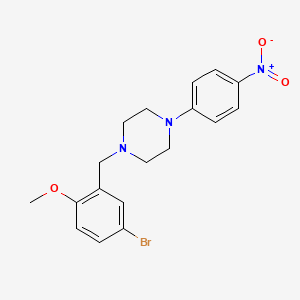![molecular formula C16H25NO3 B4933169 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4933169.png)
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine, also known as EPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrrolidine derivative that has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine is not fully understood, but it has been shown to modulate various signaling pathways in cells. This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, this compound has been shown to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. Additionally, this compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine has several advantages for lab experiments. It is easy to synthesize and has been shown to have low toxicity in animal studies. Additionally, this compound has been shown to have good solubility in water and organic solvents, which makes it easy to use in various experiments. However, this compound has some limitations for lab experiments. It has been shown to have poor stability in acidic conditions and may degrade over time. Additionally, this compound has been shown to have poor bioavailability, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Finally, future studies may investigate the synthesis of this compound analogs with improved stability and bioavailability.
Synthesis Methods
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine can be synthesized using various methods, including the reaction of 3-ethoxyphenol with 2-bromoethylamine hydrobromide followed by the reaction of the resulting intermediate with pyrrolidine. Another method involves the reaction of 3-ethoxyphenol with 2-(2-bromoethoxy)ethylamine followed by the reaction of the resulting intermediate with pyrrolidine. Both methods have been reported to yield this compound in good yields.
Scientific Research Applications
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory and analgesic effects and has been studied for its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, this compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Properties
IUPAC Name |
1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-19-15-6-5-7-16(14-15)20-13-12-18-11-10-17-8-3-4-9-17/h5-7,14H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNARLBNOQBTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4933090.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)-N-methylbenzamide](/img/structure/B4933098.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4933109.png)
![1-[2-(allyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933113.png)

![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933150.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4933151.png)

![2-methoxy-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4933164.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4933167.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)

